molecular formula C24H31NO4 B564893 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester CAS No. 1356022-42-8

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester

Cat. No.: B564893
CAS No.: 1356022-42-8
M. Wt: 397.515
InChI Key: VJVSRTMPQCZFKD-NQIIRXRSSA-N
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Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group, a phenylpropyl moiety, and a tert-butyl ester group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester typically involves the esterification of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and yields the desired tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst . This method allows for the efficient esterification of amino acids with tert-butanol, providing high yields and good tolerance for various functional groups.

Chemical Reactions Analysis

Types of Reactions

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester undergoes several types of chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: Modifications of the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and modified derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester involves the formation of a stable ester bond, which can be cleaved under specific conditions to release the active amino acid derivative. The tert-butyl group provides steric hindrance, protecting the ester bond from unwanted reactions . The benzyloxycarbonyl group serves as a protecting group for the amino acid, preventing side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is unique due to its specific combination of protecting groups and its ability to undergo selective reactions under mild conditions. This makes it particularly useful in complex organic syntheses where selectivity and stability are crucial .

Properties

IUPAC Name

benzyl (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSRTMPQCZFKD-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747125
Record name Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356022-42-8
Record name Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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